molecular formula C14H11FN2O B13667820 6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13667820
M. Wt: 242.25 g/mol
InChI Key: VVBRYMJCZHSUNT-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methoxyphenyl group in its structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

  • Microwave irradiation
  • Condensation reaction
  • α-bromoketone as a reactant

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom and methoxyphenyl group, which enhance its chemical stability and biological activity. These structural features make it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

6-fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3

InChI Key

VVBRYMJCZHSUNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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